![molecular formula C21H19F3N2O4 B2548272 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide CAS No. 851404-34-7](/img/structure/B2548272.png)
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide is a quinoline derivative, which is a class of compounds known for their diverse biological activities. Quinoline derivatives have been extensively studied for their potential use in medicinal chemistry, particularly as antibacterial, antifungal, and anticancer agents. The presence of a trifluoromethyl group in the benzamide moiety could suggest increased metabolic stability and lipophilicity, potentially enhancing the compound's biological activity.
Synthesis Analysis
The synthesis of quinoline derivatives often involves the formation of the quinoline core followed by functionalization at various positions. For example, the synthesis of quinoline-2-carboxamide derivatives, as described in paper , involves N-methylation of desmethyl precursors with carbon-11 labeled methyl iodide or methyl triflate. Similarly, the synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives is achieved by reacting benzohydrazide derivatives with quinoline diones in the presence of a catalyst . These methods could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a bicyclic quinoline core, which can engage in various intermolecular interactions, such as hydrogen bonding and π-π stacking. The crystal structures of related compounds, such as 4-nitro-N-(quinolin-8-yl)benzamide, show different polymorphs arising from differences in packing patterns and hydrogen bonding interactions . These structural analyses are crucial for understanding the physical properties and reactivity of the compound.
Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, including cyclization, carbonylation, and substitution reactions. For instance, carbonylation of o-amino-N-(1,1-dimethylprop-2-ynyl)-benzamide leads to different products depending on the reaction conditions . The reactivity of the quinoline core and the substituents can be exploited to synthesize a wide range of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of electron-donating methoxy groups and electron-withdrawing trifluoromethyl groups can affect the compound's acidity, basicity, solubility, and stability. These properties are important for the compound's biological activity and pharmacokinetic profile. For example, the introduction of a trifluoromethyl group in benzamide derivatives has been shown to improve the inhibitory activity against stearoyl-CoA desaturase-1 .
Scientific Research Applications
Synthesis and Chemical Characterization
Novel Synthesis Techniques : Research has explored various methods for synthesizing quinoline derivatives, which are structurally similar to the compound . For instance, dimethoxy[1]benzothieno[2,3-c]quinolines have been prepared through photocyclization processes, followed by chlorination and dechlorination steps to achieve the desired compounds (Stuart et al., 1987). Such methodologies could be relevant for synthesizing and modifying "N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide".
Chemical Properties and Reactions : The study of polymorphs and salts of related compounds, such as 4-nitro-N-(quinolin-8-yl)benzamide, provides insights into their crystal structures and intermolecular interactions (Khakhlary & Baruah, 2014). Understanding these properties is crucial for pharmaceutical development and materials science applications.
Potential Pharmacological Applications
Antimicrobial Agents : Some quinoline derivatives have been synthesized and evaluated for their antimicrobial properties, offering a potential application area for "this compound" (Holla et al., 2006). Such compounds could serve as starting points for the development of new antibacterial and antifungal agents.
Antioxidant and Anti-inflammatory Properties : Benzamide derivatives isolated from natural sources have shown potent inhibitory effects on nitric oxide (NO) production in microglia cells (Kim et al., 2009). This suggests that similar structures, including "this compound", might possess antioxidant or anti-inflammatory capabilities.
properties
IUPAC Name |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O4/c1-29-16-7-8-17(30-2)18-15(16)11-13(20(28)26-18)9-10-25-19(27)12-3-5-14(6-4-12)21(22,23)24/h3-8,11H,9-10H2,1-2H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVNQGLRLLSADK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2548189.png)
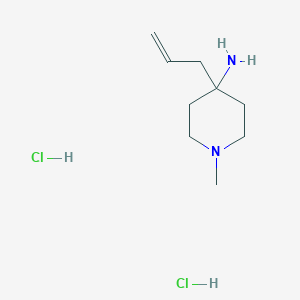
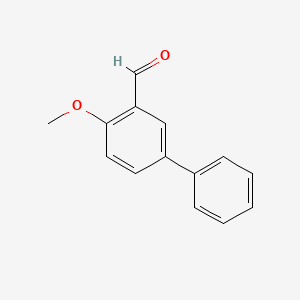
![3-benzyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2548195.png)
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2,4-dinitrobenzamide](/img/structure/B2548196.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-(2-methyl-1-phenylbenzimidazol-5-yl)benzamide](/img/structure/B2548199.png)
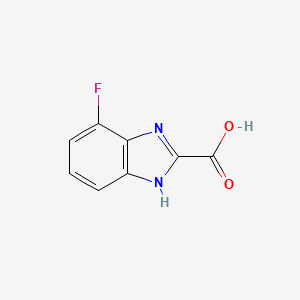
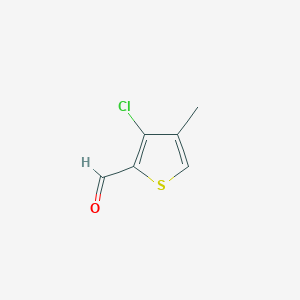
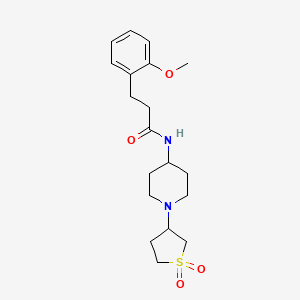
![1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)imidazolidin-2-one](/img/structure/B2548204.png)
![2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2548206.png)
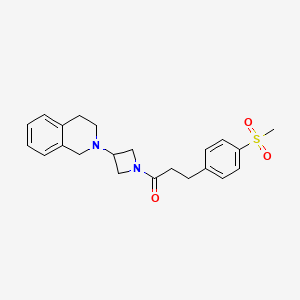
![N-(4-chlorobenzyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2548208.png)
